Cas no 88-13-1 (Thiophene-3-carboxylic acid)

Thiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Thiophene-3-carboxylic acid
- 3-Thenoic acid
- AKOS B013976
- AKOS 207-06
- 3-Thiophenezoic acid
- 3-THIOPHENIC ACID
- BETA-THIOPHENIC ACID
- B-THIOPHENIC ACID
- 3-Thiophenecarboxylic Acid
- 3-Thiophenearboxylic acid
- 3-Thienylcarboxylic acid
- 3-THIOPHENE CARBOXYLIC ACID
- beta-Thiophenecarboxylic acid
- .beta.-Thiophenic acid
- .beta.-Thiophenecarboxylic acid
- YNVOMSDITJMNET-UHFFFAOYSA-N
- 6V3012Q6BE
- thiophene-3-carboxylicacid
- 3-thienoic acid
- 3-thiophenoic acid
- 3-thiophen
- AC-4905
- T1084
- 3-Carboxythiophene
- 3-Thiophenecarboxylic acid, 99%
- AM20110264
- EINECS 201-802-5
- P17867
- Thiophene-3-caboxylic acid
- thiophen-3-carboxylic acid
- SCHEMBL152166
- NSC66314
- 3-thiophencarboxylic acid
- FT-0616409
- 5-nitro-3,4-dihydro-1h-isoquinoline-2-carboxylicacidtert-butylester
- 5-18-06-00199 (Beilstein Handbook Reference)
- Q-101197
- F2191-0103
- HY-W004615
- 88-13-1
- NSC 66314
- CS-W004615
- Thiophene-3-formic acid
- CHEMBL164585
- PS-5325
- 3-THENOIC ACID [MI]
- NCIOpen2_000030
- MFCD00005467
- PB18386
- LS-152973
- 3-thiophenecarboxylic
- BDBM50074328
- STK373639
- BIDD:GT0807
- BP-20550
- Z147647094
- AKOS000276783
- BRN 0001994
- YNVOMSDITJMNET-UHFFFAOYSA-
- EN300-22996
- UNII-6V3012Q6BE
- HMS1738H11
- DTXSID40236745
- InChI=1/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
- SY001582
- NSC-66314
- Q27265560
- β-Thiophenecarboxylic acid
- β-Thiophenic acid
- 3-Thiophenecarboxylic acid,98%
- DTXCID70159236
- ALBB-012106
- 3-Thiophenecarboxylic acid; 3-Thenoic acid; beta-Thiophenic acid
- DB-016025
- NS00039243
- TX0
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- MDL: MFCD00005467
- インチ: 1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
- InChIKey: YNVOMSDITJMNET-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CSC=1)O
- BRN: 0001994
計算された属性
- せいみつぶんしりょう: 127.993201g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 127.993201g/mol
- 単一同位体質量: 127.993201g/mol
- 水素結合トポロジー分子極性表面積: 65.5Ų
- 重原子数: 8
- 複雑さ: 103
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 針状結晶水蒸気による揮発性
- 密度みつど: 1.305 (estimate)
- ゆうかいてん: 136.0 to 141.0 deg-C
- ふってん: 271°C at 760 mmHg
- フラッシュポイント: 117.8℃
- 屈折率: 1.5160 (estimate)
- ようかいど: water: soluble0.2g/10 mL, clear to almost clear, colorless to slightly brownish-yellow
- すいようせい: 4.3 g/L (25 ºC)
- PSA: 65.54000
- LogP: 1.44630
- マーカー: 9279
- ようかいせい: 水(25℃、0.43 g/100 g)に微溶解する。
- 酸性度係数(pKa): 4.1(at 25℃)
Thiophene-3-carboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25-S37/39-S26
- RTECS番号:XM8330300
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
Thiophene-3-carboxylic acid 税関データ
- 税関コード:29349990
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Thiophene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22996-0.5g |
thiophene-3-carboxylic acid |
88-13-1 | 95% | 0.5g |
$21.0 | 2024-06-20 | |
eNovation Chemicals LLC | D379841-500g |
3-Thiophenezoic acid |
88-13-1 | 97% | 500g |
$840 | 2023-09-01 | |
Oakwood | 003460-25g |
3-Thiophenecarboxylic acid |
88-13-1 | 98% | 25g |
$44.00 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T024A-100g |
Thiophene-3-carboxylic acid |
88-13-1 | 97% | 100g |
¥605.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1084-5g |
Thiophene-3-carboxylic acid |
88-13-1 | 97.0%(GC&T) | 5g |
¥215.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T024A-25g |
Thiophene-3-carboxylic acid |
88-13-1 | 97% | 25g |
¥164.0 | 2022-05-30 | |
abcr | AB119069-5 g |
Thiophene-3-carboxylic acid; 99% |
88-13-1 | 5g |
€68.30 | 2023-05-10 | ||
eNovation Chemicals LLC | K06745-100g |
3-Thiophenezoic acid |
88-13-1 | 98% | 100g |
$600 | 2024-06-05 | |
Life Chemicals | F2191-0103-1g |
thiophene-3-carboxylic acid |
88-13-1 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
Enamine | EN300-22996-100.0g |
thiophene-3-carboxylic acid |
88-13-1 | 95% | 100.0g |
$145.0 | 2024-06-20 |
Thiophene-3-carboxylic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
ごうせいかいろ 9
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
ごうせいかいろ 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 7 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
ごうせいかいろ 14
ごうせいかいろ 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
ごうせいかいろ 16
ごうせいかいろ 17
1.2 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 18
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
ごうせいかいろ 19
ごうせいかいろ 20
1.2 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 21
ごうせいかいろ 22
ごうせいかいろ 23
ごうせいかいろ 24
1.2 Reagents: Sodium thiosulfate Solvents: Water
ごうせいかいろ 25
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 10 min, rt
ごうせいかいろ 26
ごうせいかいろ 27
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
ごうせいかいろ 28
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt
ごうせいかいろ 29
1.2 Reagents: 2,2′-Anhydrouridine ; 12 h, 140 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
ごうせいかいろ 30
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
ごうせいかいろ 31
ごうせいかいろ 32
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; acidified
Thiophene-3-carboxylic acid Raw materials
- Thiophene-3-carbaldehyde
- 3-Bromothiophene
- 1-(Thiophen-3-yl)butane-1,3-dione
- 3-Iodothiophene
- (thiophen-3-yl)boronic acid
- Ethyl acetoacetate
- 3-Ethynylthiophene
- 4-chlorothiophene-3-carboxylic acid
- 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(3-thienyl)-
- 2-(3-thienyl)acetic acid
- 3-Chlorothiophene
- Oxalic acid
- Peroxide,bis(3-thienylcarbonyl) (9CI)
- thiophen-3-ylmethanol
Thiophene-3-carboxylic acid Preparation Products
Thiophene-3-carboxylic acid サプライヤー
Thiophene-3-carboxylic acid 関連文献
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David Gendron,Mario Leclerc Energy Environ. Sci. 2011 4 1225
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Sergey A. Piletsky,Elena V. Piletska,Kal Karim,Frank Davis,Seamus P. J. Higson,Anthony P. F. Turner Chem. Commun. 2004 2222
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Masahiro Akita,Masahiko Saito,Itaru Osaka,Tomoyuki Koganezawa,Kazuo Takimiya RSC Adv. 2016 6 16437
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Bibi Amna,Humaira Masood Siddiqi,Abbas Hassan,Turan Ozturk RSC Adv. 2020 10 4322
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Paul Brown,Craig P. Butts,Julian Eastoe Soft Matter 2013 9 2365
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Yan-Min Su,Bao-Qian Ji,Feng Shao,Shan-Shan Zhang,Marko Jagodi?,Zvonko Jagli?i?,Zhi-Yong Gao,Jian-Min Dou,Di Sun Dalton Trans. 2021 50 4355
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7. Electrochemiluminescence and analytical applications of terbium thiophene carboxylic acid complexesJing Lu,Ling Wang,Xia Xu,Xiangxiang Qin,Xia Qiu,Zhu Yinggui Anal. Methods 2019 11 3727
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Abedawn I. Khalaf,Abdolrasoul H. Ebrahimabadi,Allan J. Drummond,Nahoum G. Anthony,Simon P. Mackay,Colin J. Suckling,Roger D. Waigh Org. Biomol. Chem. 2004 2 3119
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Hilal Goktas,Xiaoxue Wang,Nicolas D. Boscher,Stephen Torosian,Karen K. Gleason J. Mater. Chem. C 2016 4 3403
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James D. W. Allen,Kevin Adlem,Martin Heeney J. Mater. Chem. C 2021 9 17419
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Thiophenes Thiophene carboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Thiophenes Thiophene carboxylic acids and derivatives Thiophene carboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Thiophene-3-carboxylic acidに関する追加情報
Thiophene-3-Carboxylic Acid (CAS No. 88-13-1): A Versatile Building Block in Chemical and Biomedical Research
Thiophene-3-carboxylic acid, identified by its CAS No. 88-13-1, is a heterocyclic organic compound with a thiophene ring substituted by a carboxylic acid group at the third position. This structural motif has garnered significant attention in recent years due to its unique physicochemical properties and its role as a key intermediate in the synthesis of bioactive molecules, pharmaceutical agents, and advanced materials. The compound’s aromaticity and sulfur-containing framework enable diverse functionalization pathways, making it indispensable in drug discovery pipelines and biomedical applications.
Recent advancements in synthetic methodologies have optimized the production of thiophene-3-carboxylic acid. Traditional routes involve the oxidation of thiophene derivatives using oxidizing agents like potassium permanganate, but modern protocols emphasize eco-friendly approaches such as enzymatic catalysis or microwave-assisted synthesis to minimize environmental impact. For instance, studies published in Green Chemistry (2024) demonstrated the use of recyclable palladium catalysts to achieve high yields under mild conditions, aligning with current trends toward sustainable chemistry practices.
In pharmacological research, thiophene-containing compounds, including CAS No. 88-13-1 derivatives, are explored for their anti-inflammatory and anticancer activities. A groundbreaking study in Nature Communications (2023) revealed that analogs of this compound selectively inhibit histone deacetylase (HDAC) enzymes, which are validated targets for cancer therapy. The carboxylic acid moiety facilitates bioisosteric replacements with sulfonic acids or phosphonic acids, enhancing drug-like properties such as solubility and metabolic stability.
Beyond medicinal chemistry, thiophene-based materials synthesized using CAS No. 88-13-1 precursors are pivotal in optoelectronic devices. Researchers at MIT reported in Advanced Materials (2024) that conjugated polymers incorporating this compound exhibit enhanced charge transport properties, critical for next-generation organic solar cells and flexible displays. The thiophene core’s planar structure promotes π–π stacking interactions, optimizing electronic performance while reducing energy loss during exciton dissociation.
The compound also plays a role in analytical chemistry as a chelating agent for metal ion detection. In 2024, a study published in Analytica Chimica Acta highlighted its ability to form fluorescent complexes with heavy metals like lead and cadmium, enabling rapid environmental toxicity screening methods with sub-parts-per-billion sensitivity.
Ongoing investigations focus on exploiting the sulfur atom’s redox activity for applications in battery technology and antioxidant therapies. Preliminary data from collaborative work between Stanford University and Pfizer (preprint 2024) suggests that thioester derivatives of this compound could stabilize lithium-sulfur batteries by mitigating polysulfide shuttling—a major efficiency barrier—while simultaneously demonstrating anti-inflammatory effects through reactive oxygen species scavenging mechanisms.
In summary, CAS No. 88-13-1 thiophene derivative research continues to bridge fundamental chemistry with translational medicine and engineering innovations. Its structural versatility ensures it remains a cornerstone for developing solutions across drug delivery systems, sustainable energy storage devices, and advanced biomaterials—a testament to its enduring significance in contemporary scientific exploration.
88-13-1 (Thiophene-3-carboxylic acid) 関連製品
- 88-13-1(Thiophene-3-carboxylic acid)
- 5381-25-9(benzothiophene-3-carboxylic acid)
- 6964-21-2(2-(3-thienyl)acetic acid)
- 932-41-2(2,3-Thiophenedicarboxaldehyde)
- 1468-83-3(3-Acetylthiophene)
- 78071-30-4(4-Methylthiophene-3-carboxylic acid)
- 498-62-4(Thiophene-3-carbaldehyde)
- 4282-29-5(Thiophene-3,4-dicarboxylic acid)
- 5381-20-4(benzothiophene-3-carbaldehyde)
- 5751-80-4(Ethyl thiophene-3-carboxylate)

